molecular formula C14H13N7O2 B041646 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid CAS No. 36093-85-3

4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid

Cat. No.: B041646
CAS No.: 36093-85-3
M. Wt: 311.3 g/mol
InChI Key: OSYSFOFKQDNPGP-UHFFFAOYSA-N
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Description

4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid is a chemical compound that belongs to the class of pteridines. It is known for its role as an impurity in methotrexate preparations and is often used as a reference compound in methotrexate purity analysis . This compound has significant applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The compound, also known as 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid, is a structural analog of methotrexate . Methotrexate is known to target dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides . Therefore, it’s plausible that this compound may also target DHFR or similar enzymes involved in nucleotide synthesis.

Mode of Action

As a structural analog of methotrexate, this compound may inhibit the activity of DHFR or similar enzymes, preventing the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides . This inhibition could disrupt DNA replication and cell division, particularly in rapidly dividing cells.

Biochemical Pathways

The primary biochemical pathway affected by this compound is likely the folate pathway, specifically the conversion of dihydrofolate to tetrahydrofolate. This conversion is crucial for the synthesis of purines and pyrimidines, which are necessary for DNA replication . By inhibiting this process, the compound could disrupt cell division and growth.

Pharmacokinetics

Methotrexate is known to be well absorbed orally, widely distributed in body tissues, metabolized in the liver, and excreted primarily through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve the disruption of DNA replication and cell division due to the inhibition of nucleotide synthesis . This could lead to cell death, particularly in rapidly dividing cells, such as cancer cells.

Preparation Methods

The synthesis of 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid involves multiple steps. One common method starts with 2,4-diamino-6-(hydroxymethyl)pteridine hydrochloride as the raw material. The synthesis proceeds through a two-step reaction to produce the final compound . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the desired product.

In industrial production, the compound is synthesized using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a reference compound in the analysis of methotrexate purity.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as an impurity in methotrexate preparations.

    Industry: The compound is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.

Comparison with Similar Compounds

4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid is similar to other pteridine derivatives, such as:

The uniqueness of this compound lies in its specific structure and its role as an impurity in methotrexate preparations, making it valuable for purity analysis and research applications.

Properties

IUPAC Name

4-[(2,4-diaminopteridin-6-yl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O2/c15-11-10-12(21-14(16)20-11)18-6-9(19-10)5-17-8-3-1-7(2-4-8)13(22)23/h1-4,6,17H,5H2,(H,22,23)(H4,15,16,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYSFOFKQDNPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189675
Record name 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36093-85-3
Record name 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036093853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Aminopterin (2.4 g, 0.005 mol) is suspended in 1M NaOAc (500 ml) containing ZnCl2 (0.1 g), and 2N NaOH is added dropwise with stirring until a clear solution forms. Glacial AcOH is then added dropwise to bring the pH to 7.5, and 5 μl of carboxypeptidase G1 (4000 units/ml) is added. The mixture is shaken at 37° C. for 1 day, cooled to 5° C., and suction filtered. The solid is washed thoroughly with H2O, and dried in vacuo on a freeze-drying apparatus to obtain 4-amino-4-deoxypteroic acid (APA) (1.43 g, 86%) as an orange-yellow solid. The analytical sample is prepared by passing a small amount of this material through a microcrystalline cellulose column, with 0.1M glycine, pH 10, as the eluent. Appropriate fractions are pooled and acidified with AcOH, and the precipitate is collected, washed with H2O, and dried in vacuo over P2O5 ; Rf 0.1 (cellulose, pH 7.4 phosphate), dark absorbing spot; UVλmax (0.1N HCl) 243 nm (ε 18,500), 297 (23,900), 337 infl (13,700); UVλmax (0.1N NaOH) 261 nm (ε 30,400), 371 (9,100). Analysis for C, H, and N confirms the composition of APA.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
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0 (± 1) mol
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reactant
Reaction Step Four
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0.1 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a 2 L 3-necked round bottom flask, equipped with a dropping funnel, a thermometer, and a drying tube, were added triphenylphosphine (216 g, 0.83 mol) and anhydrous dimethylacetamide (0.66 L). The resulting clear solution was cooled to 5° C. and bromine (132 g, 0.83 mol) was added over 45 min while maintaining the temperature below 8° C. To the resulting white slurry was added 2,4-diamino-6-hydroxymethyl pteridine (53 g, 0.28 mol). The temperature rose to 35° C. due to exothermic effect. The rust colored slurry slowly dissolved over 1 h to become a dark red solution. The mixture was stirred at ambient temperature overnight (ca. 17 h) forming a dark red slurry. Barium oxide (53 g, 0.35 mol) and 4-aminobenzoic acid (57 g, 0.42 mol) were added in one portion each with vigorous stirring. The temperature rose to 70° C. due to exothermic effect and the mixture turned to a rust-colored slurry within 15 min. The reaction mixture was stirred at 55±2° C. for 24±2 h. The resulting yellow-brown slurry was cooled to 20° C., then poured into a mixture of CH2Cl2 (6.9 L) and MeOH (0.2 L). The solids were isolated by filtration, slurried in H2O (2.5 L), and the mixture was filtered again to isolate the solids. The solids were slurried in MeOH (2.5 L), isolated by filtration, and air-dried at ambient temperature, to give 85 g (99%) of crude product as a brownish-yellow powder, Lot BM-02G-54.
Name
Quantity
0.2 L
Type
solvent
Reaction Step One
Quantity
6.9 L
Type
solvent
Reaction Step One
Quantity
216 g
Type
reactant
Reaction Step Two
Quantity
0.66 L
Type
solvent
Reaction Step Two
Quantity
132 g
Type
reactant
Reaction Step Three
Quantity
53 g
Type
reactant
Reaction Step Four
[Compound]
Name
rust
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
53 g
Type
reactant
Reaction Step Six
Quantity
57 g
Type
reactant
Reaction Step Six
[Compound]
Name
rust
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
2.5 L
Type
solvent
Reaction Step Eight
Name
Quantity
2.5 L
Type
solvent
Reaction Step Nine
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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